molecular formula C17H10BrFN4O3S B12189186 5-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide

5-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide

Cat. No.: B12189186
M. Wt: 449.3 g/mol
InChI Key: IREZYZYRIFBRJH-UHFFFAOYSA-N
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Description

5-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide typically involves multi-step organic reactions

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the thiazole ring: This involves the cyclization of a thioamide with an α-haloketone.

    Coupling of the heterocycles: The oxadiazole and thiazole rings are then coupled through a condensation reaction.

    Introduction of the furan ring: The final step involves the formation of the furan ring via a cyclization reaction with the appropriate precursors.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Optimization of reaction conditions: Temperature, solvent, and catalysts are adjusted to maximize yield.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include amines or alcohols.

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Biological Probes: The compound can be used to study biological pathways due to its unique structure.

Medicine

    Drug Development:

Industry

    Sensors: The compound can be used in the development of chemical sensors due to its reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The oxadiazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[(2Z)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
  • 5-bromo-N-[(2Z)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 5-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide enhances its electronic properties, making it more reactive and potentially more effective in its applications compared to similar compounds.

Properties

Molecular Formula

C17H10BrFN4O3S

Molecular Weight

449.3 g/mol

IUPAC Name

5-bromo-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C17H10BrFN4O3S/c1-8-13(16-21-14(23-26-16)9-2-4-10(19)5-3-9)27-17(20-8)22-15(24)11-6-7-12(18)25-11/h2-7H,1H3,(H,20,22,24)

InChI Key

IREZYZYRIFBRJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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